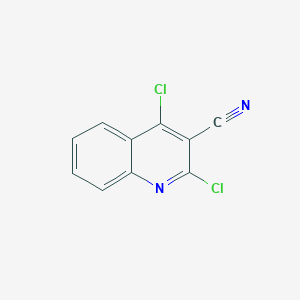
2,4-二氯喹啉-3-腈
描述
2,4-Dichloroquinoline-3-carbonitrile (CAS# 69875-54-3) is a useful research chemical compound . It has a molecular weight of 223.06 and a molecular formula of C10H4Cl2N2 .
Synthesis Analysis
The synthesis of 2,4-Dichloroquinoline-3-carbonitrile involves nucleophilic substitution with different nucleophiles . For instance, one method involves the reaction of the compound with ammonium acetate in acetic acid at 140°C for 4 hours .Molecular Structure Analysis
The InChI code for 2,4-Dichloroquinoline-3-carbonitrile is1S/C10H4Cl2N2/c11-9-6-3-1-2-4-8 (6)14-10 (12)7 (9)5-13/h1-4H . This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis
The compound undergoes various chemical reactions. For example, it can react with thiolate anions to form thio ethers . It can also undergo acid hydrolysis to form 4-quinolinones .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a density of 1.49 .科学研究应用
喹啉环体系的合成
2,4-二氯喹啉-3-腈: 是合成喹啉环体系的关键中间体。 这些体系是多种杂环化合物的基础结构,这些杂环化合物表现出重要的生物学和药理学特性 。该化合物的反应活性允许构建稠合和二元喹啉核心杂环体系,这在药物化学中至关重要。
生物学评价
从2,4-二氯喹啉-3-腈衍生出的化合物的生物学评价表明其具有广泛的活性。 这些活性包括抗结核、抗疟、抗菌、抗组胺、抗真菌、抗疟疾、抗HIV、抗癌、抗炎、降压和抗氧化活性 。这使其成为开发新治疗剂的宝贵化合物。
药学应用
在药物研究中,2,4-二氯喹啉-3-腈衍生物用于增强药物的药理特性。 它们作为天然产物和合成杂环化合物的核心结构,有助于提高各种药物的疗效和效力 。
抗菌特性
2,4-二氯喹啉-3-腈衍生物的抗菌特性尤为值得注意。 已发现它们对多种微生物病原体有效,使其成为开发新型抗生素和防腐剂的潜在候选药物 。
酪氨酸激酶抑制
2,4-二氯喹啉-3-腈: 也用于酪氨酸激酶抑制剂的开发。 这些抑制剂在治疗各种癌症中至关重要,因为它们可以干扰促进肿瘤生长和增殖的信号通路 。
DNA 旋转酶和拓扑异构酶抑制
该化合物在DNA 旋转酶 B 和拓扑异构酶抑制剂的开发中具有应用。 这些酶对于细菌中的 DNA 复制至关重要,抑制它们可以导致对细菌感染的有效治疗,包括由耐药菌株引起的感染 。
安全和危害
The compound is considered hazardous. It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Relevant Papers The compound has been discussed in several papers. For instance, a paper published in Heterocyclic Communications in 1998 discussed the nucleophilic substitution of 2,4-Dichloroquinoline-3-carbonitrile with different nucleophiles . Another paper published in 2021 discussed the synthesis and evaluation of the antibacterial and antioxidant activities of some novel chloroquinoline analogs .
生化分析
Biochemical Properties
2,4-Dichloroquinoline-3-carbonitrile plays a significant role in biochemical reactions, particularly in nucleophilic substitution reactions. It interacts with various nucleophiles, leading to the formation of novel substituted quinolines . The compound’s interaction with thiolate anions results in the formation of thio ethers, which can be further hydrolyzed to produce quinolinones . These interactions highlight the compound’s versatility in forming different derivatives, which can be useful in biochemical research and drug development.
Cellular Effects
The effects of 2,4-Dichloroquinoline-3-carbonitrile on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with nucleophiles can lead to the formation of various derivatives that may affect cellular functions differently . For instance, the formation of thio ethers and quinolinones can impact cellular signaling pathways and gene expression, potentially leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2,4-Dichloroquinoline-3-carbonitrile exerts its effects through nucleophilic substitution reactions. The compound reacts with nucleophiles, such as thiolate anions, to form thio ethers . These thio ethers can undergo further hydrolysis to produce quinolinones, which may have different biological activities. The molecular mechanism involves the formation of covalent bonds between the compound and nucleophiles, leading to the creation of new chemical entities with potential biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dichloroquinoline-3-carbonitrile can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound can undergo hydrolysis to form quinolinones . This degradation process can affect the compound’s long-term effects on cellular function. In vitro and in vivo studies have shown that the compound’s stability and degradation can influence its biological activity over time.
Dosage Effects in Animal Models
The effects of 2,4-Dichloroquinoline-3-carbonitrile vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.
Metabolic Pathways
2,4-Dichloroquinoline-3-carbonitrile is involved in various metabolic pathways. The compound interacts with enzymes and cofactors, leading to the formation of different metabolites . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity. The formation of quinolinones through hydrolysis is one of the key metabolic pathways associated with this compound .
Transport and Distribution
The transport and distribution of 2,4-Dichloroquinoline-3-carbonitrile within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s effectiveness in targeting specific cellular compartments or tissues, which is important for its potential therapeutic applications.
Subcellular Localization
2,4-Dichloroquinoline-3-carbonitrile’s subcellular localization is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can affect the compound’s biological activity, as it may interact with different biomolecules within specific subcellular environments.
属性
IUPAC Name |
2,4-dichloroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2/c11-9-6-3-1-2-4-8(6)14-10(12)7(9)5-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSSRDZZLIOHHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382861 | |
| Record name | 2,4-dichloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69875-54-3 | |
| Record name | 2,4-dichloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,4-dichloroquinoline-3-carbonitrile a valuable starting material in organic synthesis?
A1: 2,4-Dichloroquinoline-3-carbonitrile is a highly versatile building block due to its two reactive chlorine atoms that are susceptible to nucleophilic substitution reactions. This enables the introduction of various substituents at the 2- and 4-positions of the quinoline core. Additionally, the presence of the nitrile group at the 3-position offers further opportunities for chemical transformations, expanding the possibilities for creating diverse chemical structures. [, , , , ]
Q2: What types of heterocyclic systems have been synthesized using 2,4-dichloroquinoline-3-carbonitrile as a starting material?
A2: Researchers have successfully utilized 2,4-dichloroquinoline-3-carbonitrile to synthesize a wide array of fused quinoline heterocycles. These include thieno[3,2-c]quinolines [], pyrazolo[4,3-c]quinolin-4(5H)-ones [], 1,2,3,5,6-pentaazaaceanthrylenes [], and [, , ]triazino[4′,3′:1,5]pyrazolo[4,3-c]quinolines [].
Q3: Can you provide an example of a specific reaction involving 2,4-dichloroquinoline-3-carbonitrile?
A3: One example is the reaction of 2,4-dichloroquinoline-3-carbonitrile with ethyl mercaptoacetate. This reaction yields ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate, a key intermediate for synthesizing various 5H-1-thia-3,5,6-triazaaceanthrylene derivatives. []
Q4: How does the structure of 2,4-dichloroquinoline-3-carbonitrile influence its reactivity?
A4: The presence of two chlorine atoms at the 2- and 4- positions of the quinoline ring significantly influences the reactivity of this compound. These electron-withdrawing groups activate the ring towards nucleophilic substitution reactions, making it possible to introduce a variety of nucleophiles at these positions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B1350993.png)

![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methyl-N-(2-methylsulfonylsulfanylethyl)ethanamine](/img/structure/B1351003.png)
![5-[(3-Bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1351005.png)


![{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol](/img/structure/B1351018.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1351020.png)

![5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B1351024.png)



